2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide - 1260937-79-8

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

Catalog Number: EVT-3125386
CAS Number: 1260937-79-8
Molecular Formula: C18H15F3N2O3
Molecular Weight: 364.324
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)propenoate

  • Compound Description: This compound serves as a key intermediate in the synthesis of various ethyl cyanoacetate derivatives, including potentially the target compound, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide. Its crystal structure has been determined, revealing that its molecules are linked by O-H...O hydrogen bonds. []

(S)-N-(4-Cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

  • Compound Description: S-23 is a selective androgen receptor modulator (SARM) studied for its potential in hormonal male contraception. It exhibits high binding affinity for androgen receptors and demonstrates tissue-selective androgenic effects in male rats. []

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

  • Compound Description: MMV665807 displays potent anti-staphylococcal and anti-biofilm properties, particularly against methicillin-resistant Staphylococcus aureus biofilms. It exhibits bactericidal activity superior to conventional antibiotics. []

2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (2)

  • Compound Description: This compound is the active metabolite of leflunomide, a drug with immunosuppressive properties. It acts by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. []

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide (3)

  • Compound Description: This compound is a prodrug designed to deliver 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (compound 2) in vivo. It is metabolized to the active compound after oral administration in rats. []

5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (1)

  • Compound Description: This compound is a known prodrug for 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (compound 2). It is metabolized in vivo to release the active compound, providing similar plasma concentrations as compound 3. []

N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methyl-propanamide

  • Compound Description: This compound represents a key intermediate in the synthesis of bicalutamide, an anti-androgen medication used in prostate cancer treatment. Its crystal structure has been solved, revealing the presence of hydrogen-bonding interactions within the molecule. []

2-Methyl-N-[(4-nitro-3-trifluoromethyl)phenyl]propanamide (Flutamide)

  • Compound Description: Flutamide is a nonsteroidal antiandrogen used to treat prostate cancer. An improved synthesis of flutamide utilizing 3-trifluoromethylaniline as a starting material has been described. []

N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfanyl)-2-hydroxy-2-methyl-propanamide

  • Compound Description: This compound represents another intermediate in the synthesis of bicalutamide. Its crystal structure showcases a one-dimensional hydrogen-bonded chain formed through O—H⋯N interactions. []

(S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (GTx-024)

  • Compound Description: GTx-024 is a novel SARM under investigation for its potential in treating muscle wasting disorders associated with cancer and other chronic conditions. It demonstrates rapid absorption, high oral bioavailability, and wide tissue distribution in rats. []

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

  • Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death. It achieves this by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3). [, ]

N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazol-5-yl)-2-phenylacetamide

  • Compound Description: This compound's crystal structure has been determined, revealing a pyrazole ring system and a trifluoromethyl group, showcasing its chemical complexity. []

(2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide (30a)

  • Compound Description: Compound 30a is a potent and selective topical androgen receptor antagonist with promising potential for treating androgenetic alopecia. It exhibits favorable pharmacokinetic properties, including high skin exposure and low plasma exposure after topical application. []

S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4)

  • Compound Description: S-4 is a non-steroidal selective androgen receptor modulator (SARM) demonstrating tissue-selective androgenic and anabolic effects. It exhibits good oral bioavailability and a favorable pharmacokinetic profile in rats. []

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (Bicalutamide)

  • Compound Description: Bicalutamide is an oral medication used for treating prostate cancer by acting as an anti-androgen. It functions by blocking the action of androgens, which are hormones that contribute to prostate cancer cell growth. []

S-3-(Phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides

  • Compound Description: This series of compounds represents a class of SARMs with potential therapeutic applications in various areas, including male hypogonadism, osteoporosis, muscle-wasting diseases, sexual libido, and contraception. They are characterized by a central propanamide core with various substitutions on the phenoxy ring at the 3-position. []

N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide

  • Compound Description: This compound, along with 5-methyl-isoxazole-4-carboxylic acid-(4-trifluoromethyl)-anilide, is a component of blended formulations investigated for their potential in treating immunological disorders. []

N-[4-Nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH)

  • Compound Description: FLU-1-N-OH is an N-oxidized metabolite of flutamide detected in human liver microsomes and urine of prostate cancer patients. It is formed through the N-oxidation of the primary amine metabolite of flutamide (FLU-1) by cytochrome P450 enzymes, primarily CYP3A4. []

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod)

  • Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analog undergoing phase III clinical trials for treating metastatic prostate cancer. Its structure consists of a quinoline unit with a carboxamide side chain. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

  • Compound Description: BAY 59-3074 is a novel, selective cannabinoid CB1/CB2 receptor partial agonist. It exhibits antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain. []

N-[2-[3-(2-cyano-phenoxy)-2-hydroxy-propylamino]-ethyl]-N′-(4-methoxy-phenyl)-urea (Enantiomers 5a and 5b)

  • Compound Description: These enantiomers are derivatives of the β1-adrenoceptor selective antagonist ICI 89,406. They were synthesized and evaluated in vitro for their β1-adrenoceptor affinity and selectivity. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (Taranabant, MK-0364)

  • Compound Description: Taranabant is a novel, acyclic cannabinoid-1 receptor inverse agonist. Its conformational analysis and receptor docking studies revealed key interactions with the cannabinoid-1 receptor binding site. []

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide

  • Compound Description: The crystal structure of this compound reveals that the two aromatic rings are nearly coplanar. The ethoxy group lies in the same plane as its attached ring, and the molecule exhibits an intramolecular N—H⋯O hydrogen bond. []

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methoxybenzamide

  • Compound Description: The crystal structure of this compound shows a non-planar conformation with a dihedral angle of 13.95° between the two aromatic rings. It exhibits both intramolecular (N—H⋯O and C—H⋯O) and intermolecular (C—H⋯O) hydrogen bonds. []

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide

  • Compound Description: In this compound, the oxygen atoms engage in hydrogen-bonding interactions with both the NH group and the CH groups of neighboring molecules, as revealed by its crystal structure. []

Properties

CAS Number

1260937-79-8

Product Name

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

IUPAC Name

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide

Molecular Formula

C18H15F3N2O3

Molecular Weight

364.324

InChI

InChI=1S/C18H15F3N2O3/c1-26-16-8-11(5-6-15(16)24)7-12(10-22)17(25)23-14-4-2-3-13(9-14)18(19,20)21/h2-6,8-9,12,24H,7H2,1H3,(H,23,25)

InChI Key

AHRTYILNRPALTE-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.